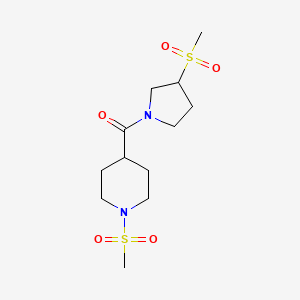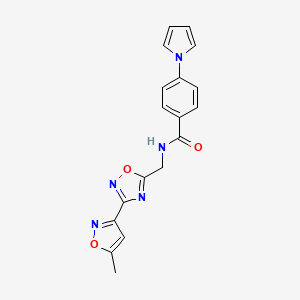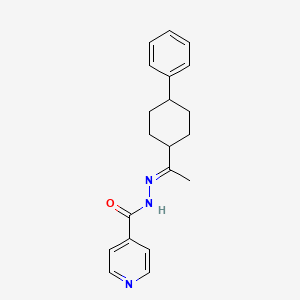![molecular formula C15H12BrNO3 B2809293 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid CAS No. 306324-93-6](/img/structure/B2809293.png)
2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 . It has an average mass of 334.165 Da and a monoisotopic mass of 333.000061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a bromo-methylphenyl group via a carbamoyl linkage . The bromine atom is attached to the third carbon of the phenyl ring, and the methyl group is attached to the fourth carbon .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolism in Rats : The metabolism of related compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied in rats. These studies provide insights into the metabolic pathways and the formation of various metabolites, such as ethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (M-2) and 4-[(diethoxy-phosphoryl)methyl)]benzoic acid (M-3) (Morioka et al., 1996).
Pharmacokinetics in Cynomolgus Monkeys : NO-1886, another related compound, has been studied for its pharmacokinetics and metabolism in cynomolgus monkeys. The research provides valuable data on the drug's bioavailability and the major metabolic pathways (Morioka et al., 2003).
Chemical Structure and Properties
Crystal Structures : Studies have compared the crystal structures of related bromo–hydroxy–benzoic acid derivatives, providing insights into the molecular interactions and two-dimensional architectures formed by these compounds (Suchetan et al., 2016).
Synthesis and Biological Activity : Research has explored the synthesis and biological activity of compounds derived from 4-bromo-2-hydroxybenzoic acid, indicating potential applications in antibacterial and antifungal treatments (Mehta, 2013).
Environmental and Industrial Applications
Wastewater Treatment : Carbamoyl benzoic acids, similar in structure, have been utilized in wastewater treatment processes, particularly for the removal of hazardous heavy metals. Their effectiveness in binding metallic ions like Pb2+, Cu2+, and Hg2+ has been investigated, demonstrating their potential in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).
- 4)](https://consensus.app/papers/cmethylation-carboxylic-acids-trimethylaluminium-route-meisters/ca06b13b4b3a5776a5c45b6d7dfc9291/?utm_source=chatgpt).
Medicinal Chemistry and Drug Development
Antiviral and Cytotoxic Activities : Research into compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid has shown antiviral activity against viruses such as Herpes simplex and vaccinia, indicating the potential of bromo-benzoic acid derivatives in medicinal chemistry (Selvam et al., 2010).
Synthesis and Characterization of Complexes : The synthesis and characterization of metal complexes derived from bromo-benzoic acid ligands, and their antimicrobial activities against various pathogens, highlight their potential in drug discovery and development (2020).
Photophysical Properties and Applications
- Photoinduced Charge-Transfer State : The study of the photoinduced charge-transfer state of benzoic acid derivatives like 4-carbazolyl-3-(trifluoromethyl)benzoic acid can provide insights into their application in photophysical processes and as sensitizers in chemical reactions (Matsubara et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-methylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBUTLXYHMWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)
